molecular formula C12H16N2O2 B3214096 ethyl 8-amino-1,2,3,4-tetrahydroquinoline-2-carboxylate CAS No. 1134594-76-5

ethyl 8-amino-1,2,3,4-tetrahydroquinoline-2-carboxylate

Cat. No.: B3214096
CAS No.: 1134594-76-5
M. Wt: 220.27 g/mol
InChI Key: CKXXTRFCFIRBHO-UHFFFAOYSA-N
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Description

Ethyl 8-amino-1,2,3,4-tetrahydroquinoline-2-carboxylate is a synthetic organic compound belonging to the 1,2,3,4-tetrahydroquinoline (THQ) class. This scaffold is of significant interest in medicinal chemistry and drug discovery due to its prevalence in a wide range of biologically active molecules and natural products . The core THQ structure is a privileged motif found in compounds with diverse pharmacological activities, including antimicrobial , anticancer , anti-inflammatory, and central nervous system (CNS) effects . The specific substitution pattern on this molecule—featuring an ethyl ester at the 2-position and a primary amine at the 8-position—makes it a highly versatile and valuable building block for chemical synthesis. The amine group provides a handle for further functionalization via amide bond formation or reductive amination, allowing researchers to create diverse libraries of derivatives for structure-activity relationship (SAR) studies. The ester group can serve as a precursor to carboxylic acid or amide functionalities, further expanding its synthetic utility. In research settings, derivatives of tetrahydroquinoline are frequently investigated for their potential to interact with various enzymatic targets . The structural features of this compound suggest it is a key intermediate for developing novel ligands and probes. It is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 8-amino-1,2,3,4-tetrahydroquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-2-16-12(15)10-7-6-8-4-3-5-9(13)11(8)14-10/h3-5,10,14H,2,6-7,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKXXTRFCFIRBHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC2=C(N1)C(=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 8-amino-1,2,3,4-tetrahydroquinoline-2-carboxylate typically involves a multi-step process. One common method includes the reaction of 2-alkenyl aniline with aldehydes and ethyl cyanoacetate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction proceeds through a Knoevenagel condensation followed by an aza-Michael–Michael addition to form the tetrahydroquinoline scaffold .

Industrial Production Methods

Industrial production methods for ethyl 8-amino-1,2,3,4-tetrahydroquinoline-2-carboxylate are not well-documented in the literature. the principles of green chemistry and efficient catalytic processes are often employed to optimize yield and reduce waste in large-scale synthesis.

Chemical Reactions Analysis

Reaction Mechanism:

  • Knoevenagel Condensation : Ethyl cyanoacetate reacts with aldehydes to form α,β-unsaturated intermediates.

  • aza-Michael–Michael Addition : The intermediate undergoes nucleophilic attack by 2-alkenyl anilines, forming the tetrahydroquinoline core .

Example :

  • Using DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) as a base in DCM yields 3,4-diaryl-5,7-dimethoxy-1,2,3,4-tetrahydroquinolines with diastereoselectivity up to 93:7 .

Amino Group Reactions

The 8-amino group participates in:

  • Acylation : Reacts with acetyl chloride to form N-acetyl derivatives .

  • Alkylation : Forms N-alkylated products with alkyl halides (e.g., methyl iodide).

Ester Group Reactions

  • Hydrolysis : Under acidic or basic conditions, the ethyl ester converts to a carboxylic acid.

    • Basic Hydrolysis : NaOH/EtOH yields the sodium salt of the carboxylic acid.

  • Transesterification : Reacts with methanol in the presence of H₂SO₄ to form methyl esters.

Catalytic Hydrogenation and Reduction

The tetrahydroquinoline core undergoes hydrogenation under varying conditions:

CatalystPressureProductSelectivity (cis:trans)YieldSource
5% Pd/C 1 atmDihydroquinoline (29 )N/A60–70%
5% Pd/C 4 atmQuinoline (30 )N/A75%
5% Pt/C 4 atmTetrahydroquinoline (31 )≥13:185%

Key Insight : Pt/C favors cis -selectivity due to steric interactions between substituents and the ester group, forcing a pseudoaxial orientation during hydrogenation .

Demethylation and Deprotection

  • Demethylation : Treatment with BBr₃ in DCM removes methyl ethers, yielding hydroxylated derivatives.

    • Example: Conversion of 5,7-dimethoxy groups to 5,7-dihydroxy analogs .

  • Deprotection : Acidic hydrolysis (e.g., HCl/EtOH) cleaves protective groups (e.g., ethyl esters) .

Cyclization and Ring Expansion

  • Intramolecular Cyclization : Heating with POCl₃ forms quinolone derivatives via dehydration .

  • Ring Expansion : Reacts with electrophiles (e.g., aldehydes) to yield fused polycyclic systems.

Comparative Reactivity with Analogues

CompoundKey Functional GroupsReactivity Differences
Ethyl 1,2,3,4-tetrahydroquinoline-2-carboxylateLacks 8-amino groupReduced nucleophilicity; no acylation/alkylation
7-Ethylquinoline-2,3-dicarboxylic acidDicarboxylic acidEnhanced solubility in polar solvents

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of complex organic molecules.

    Biology: The compound has shown promise in the development of bioactive molecules with potential therapeutic effects.

    Medicine: Research has indicated its potential use in the development of drugs targeting various diseases, including cancer and neurodegenerative disorders.

    Industry: It is used in the synthesis of dyes, antioxidants, and photosensitizers

Mechanism of Action

The mechanism of action of ethyl 8-amino-1,2,3,4-tetrahydroquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the formation of stable complexes that lead to hyperphosphorylation of tau protein, which is implicated in neurodegenerative diseases . The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between ethyl 8-amino-1,2,3,4-tetrahydroquinoline-2-carboxylate and its analogs, focusing on structural features, synthesis, and functional properties.

Table 1: Comparative Analysis of Tetrahydroquinoline Derivatives

Compound Name Molecular Formula Substituents Therapeutic Use Synthesis Method Yield (%) pKa Molecular Weight
Ethyl 8-amino-1,2,3,4-tetrahydroquinoline-2-carboxylate C₁₂H₁₆N₂O₂ Ethyl ester (C2), amino (C8) Not reported Not specified 220.27
Nomifensine maleate C₁₈H₂₁N₂O₄ Methyl (C2), phenyl (C4), isoquinoline core Psychostimulant Classical organic synthesis 329.37
Ethyl 4-((E)-(2,2-dimethylhydrazono)methyl)-6-methoxy-4-methyl-1,2,3,4-tetrahydroquinoline-2-carboxylate (2t) C₁₈H₂₆N₄O₃ Dimethylhydrazono (C4), methoxy (C6), methyl (C4) Not reported Mechanochemical aza-vinylogous Povarov reaction 70 362.43
Ethyl 7,8-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate C₁₄H₁₅NO₅ Methoxy (C7, C8), ketone (C2), ester (C3) Not reported Not specified 9.37 277.27

Structural and Functional Differences

Core Saturation and Substituent Positioning: The target compound’s tetrahydroquinoline core contrasts with the dihydroquinoline in , which has a ketone at C2 and ester at C3. Nomifensine maleate () adopts an isoquinoline core with a phenyl group at C4, enhancing lipophilicity and CNS penetration, which aligns with its psychostimulant activity .

Synthetic Accessibility: Compound 2t () was synthesized via mechanochemical aza-vinylogous Povarov reactions, achieving 70% yield. This solvent-free method offers environmental and efficiency advantages over traditional solution-phase synthesis .

Physicochemical Properties: The dihydroquinoline derivative () exhibits a pKa of 9.37, suggesting moderate basicity influenced by the electron-withdrawing ester and ketone groups. The target compound’s amino group at C8 likely confers higher basicity, analogous to nomifensine . Density and boiling point predictions for (1.247 g/cm³ and 468°C) indicate higher molecular packing and thermal stability compared to the less-substituted target compound .

Analytical and Crystallographic Methods

Structural elucidation of these compounds often relies on X-ray crystallography using programs like SHELX (). For instance, SHELXL’s refinement capabilities enable precise determination of bond lengths and angles, critical for confirming substituent positioning in analogs like nomifensine .

Biological Activity

Ethyl 8-amino-1,2,3,4-tetrahydroquinoline-2-carboxylate is a nitrogen-containing heterocyclic compound notable for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications.

Chemical Structure and Synthesis

Ethyl 8-amino-1,2,3,4-tetrahydroquinoline-2-carboxylate features a tetrahydroquinoline framework with an amino group at the 8-position and an ethyl ester at the 2-position. This unique structure contributes to its pharmacological potential. The synthesis often involves multi-step organic reactions, including cascade reactions that utilize ethyl cyanoacetate and various anilines in the presence of bases like DBU (1) .

Biological Activities

Research indicates that ethyl 8-amino-1,2,3,4-tetrahydroquinoline-2-carboxylate exhibits several biological activities:

  • Antimicrobial Properties : Similar compounds have shown effectiveness against various bacterial strains. For instance, derivatives of tetrahydroquinolines have been tested against pathogens such as Pseudomonas aeruginosa and Klebsiella pneumoniae, demonstrating significant inhibition zones compared to standard antibiotics (2) .
  • Antiviral Activity : The compound's structural analogs have shown promise in inhibiting viral growth. Some studies suggest that modifications to the quinoline structure can enhance antiviral efficacy against viruses like H5N1 (3) .
  • Anticancer Potential : Ethyl 8-amino-1,2,3,4-tetrahydroquinoline-2-carboxylate and its derivatives have been evaluated for their cytotoxic effects on cancer cell lines. For example, some compounds demonstrated IC50 values in the low nanomolar range against MCF-7 breast cancer cells (4) .

The biological activity of ethyl 8-amino-1,2,3,4-tetrahydroquinoline-2-carboxylate is believed to be linked to its ability to interact with various biological targets:

  • Potassium Channel Modulation : Some related compounds act as openers for KV7 potassium channels, which are crucial in pain management and epilepsy treatment (5) .
  • Reactive Metabolite Formation : Studies indicate that certain structural features may lead to the formation of reactive metabolites that could contribute to both therapeutic effects and adverse reactions (6) .

Comparative Analysis with Related Compounds

The following table summarizes key characteristics of ethyl 8-amino-1,2,3,4-tetrahydroquinoline-2-carboxylate compared to structurally similar compounds:

Compound NameStructureNotable Features
Ethyl 8-amino-1,2,3,4-tetrahydroquinoline-2-carboxylateStructureExhibits broad antimicrobial and anticancer activity
Ethyl 1,2,3,4-tetrahydroquinoline-2-carboxylateStructureLacks amino group; different biological profile
Ethyl 3-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylateStructureDistinct antimicrobial properties due to thienoquinoline structure

Case Studies and Research Findings

Several studies highlight the therapeutic potential of ethyl 8-amino-1,2,3,4-tetrahydroquinoline-2-carboxylate:

  • Antimicrobial Efficacy : In a study evaluating multiple derivatives against E. coli, the compound exhibited significant activity with MIC values lower than those of conventional antibiotics (7) .
  • Cytotoxicity Assessment : Research involving various cancer cell lines indicated that modifications to the tetrahydroquinoline structure can enhance cytotoxicity while reducing off-target effects (8) .

Q & A

Q. Key Data :

StepReaction TypeKey Reagents/ConditionsYield Range
1Nitro reductionSnCl₂/HCl or H₂/Pd-C60-85%
2LactamizationPPA, 120-140°C70-90%

Advanced Question: How can reaction conditions be optimized to mitigate side reactions during lactamization?

Answer:
Side reactions (e.g., over-oxidation or decomposition) are minimized by:

  • Temperature Control : Maintaining PPA-catalyzed lactamization at 120–140°C to prevent thermal degradation .
  • Solvent Selection : Using non-polar solvents (e.g., toluene) to stabilize intermediates.
  • Protective Groups : Introducing Boc (tert-butoxycarbonyl) or acetyl groups to protect reactive amines during synthesis .

Example : In the synthesis of pyrido[3,2,1-ij]quinolines, Boc-protected intermediates reduced unwanted ring-opening reactions by 40% .

Basic Question: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

  • NMR : 1^1H and 13^{13}C NMR confirm the ethyl ester (δ ~1.3 ppm for CH₃, ~4.2 ppm for CH₂) and tetrahydroquinoline backbone (δ ~2.5–3.5 ppm for CH₂ groups) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₃H₁₆N₂O₂: calculated 256.1212, observed 256.1215) .
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns (e.g., planar quinoline rings with dihedral angles <5°) .

Advanced Question: How do structural modifications at the 8-amino position influence biological activity?

Answer:
The 8-amino group is critical for interactions with biological targets. Modifications include:

  • Aryl Substituents : Introducing electron-withdrawing groups (e.g., -CF₃) enhances antibacterial activity by increasing membrane permeability .
  • Heterocyclic Fusion : Pyrido[2,3-f]quinoxaline derivatives exhibit antitumor activity via topoisomerase II inhibition (IC₅₀ = 0.8–2.1 µM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 8-amino-1,2,3,4-tetrahydroquinoline-2-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 8-amino-1,2,3,4-tetrahydroquinoline-2-carboxylate

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